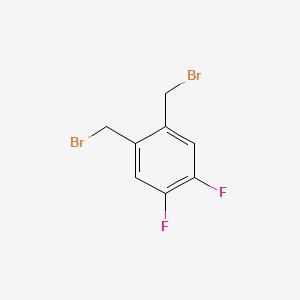

1,2-Bis(bromomethyl)-4,5-difluorobenzene

Description

Precursor for Complex Organic Molecule Synthesis

The compound serves as a crucial starting material for the synthesis of intricate organic structures. The two bromomethyl groups provide reactive sites for nucleophilic substitution reactions, enabling the introduction of various functional groups and the extension of the carbon skeleton. This facilitates the construction of complex molecular architectures that are often challenging to produce through other synthetic routes.

Building Block in Polymer Chemistry and Materials Science

In the field of polymer chemistry, 1,2-Bis(bromomethyl)-4,5-difluorobenzene is utilized as a monomer or cross-linking agent to create novel polymeric materials. umich.educhemicalbook.com The presence of fluorine atoms is particularly advantageous, as it can impart desirable properties such as thermal stability, chemical resistance, and low surface energy to the resulting polymers.

The incorporation of the 4,5-difluorobenzene moiety into polymer chains allows for the precise tuning of material properties. chemicalbook.com Researchers can manipulate the polymer's characteristics by selecting appropriate co-monomers and polymerization techniques. This has led to the development of fluorinated polymers with specific and enhanced functionalities for a range of applications.

The inherent stability of the fluorinated aromatic ring contributes to the synthesis of high-performance materials. chemicalbook.com Polymers derived from this compound often exhibit exceptional thermal and chemical resilience, making them suitable for use in demanding environments where conventional polymers would degrade.

Intermediate in the Preparation of Specialized Chemical Entities

Beyond polymer synthesis, this compound is a key intermediate in the multi-step synthesis of various specialized chemical entities. chemicalbook.comrsc.org Its ability to undergo a sequence of controlled reactions makes it an invaluable tool for chemists creating novel compounds with specific functions.

One of the notable applications of this compound is in the synthesis of substituted phthalocyanines. researchgate.net Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as dyes, catalysts, and in photodynamic therapy. The synthesis often involves the conversion of this compound into a phthalonitrile (B49051) derivative, which then undergoes cyclotetramerization to form the phthalocyanine (B1677752) core. For instance, a synthetic pathway may involve the reaction of 1,2-dibromo-4,5-bis(bromomethyl)benzene, a related compound, to form 1,2-bis(bromomethyl)-4,5-dicyanobenzene, a direct precursor to certain substituted phthalonitriles. umich.edu

Table 1: Selected Research Findings on the Application of this compound and Related Compounds

| Application Area | Key Transformation | Resulting Product/Material | Reference |

| Phthalocyanine Synthesis | Conversion to dicyano derivative and subsequent cyclotetramerization | Substituted Phthalocyanines | umich.eduresearchgate.net |

The difluorinated benzene (B151609) ring of this compound also makes it a suitable precursor for the synthesis of fluorinated quinonoid derivatives. These compounds are of interest due to their electronic properties and potential applications in organic electronics. The synthesis typically involves oxidation of the aromatic ring to a quinone structure, with the fluorine atoms influencing the redox potential and stability of the final product.

Structure

3D Structure

Properties

Molecular Formula |

C8H6Br2F2 |

|---|---|

Molecular Weight |

299.94 g/mol |

IUPAC Name |

1,2-bis(bromomethyl)-4,5-difluorobenzene |

InChI |

InChI=1S/C8H6Br2F2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,3-4H2 |

InChI Key |

QCQHUMBPYQAMGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)CBr)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Bis Bromomethyl 4,5 Difluorobenzene

Advanced Bromination Strategies

Advanced bromination strategies for synthesizing 1,2-Bis(bromomethyl)-4,5-difluorobenzene are centered on achieving high selectivity for the benzylic C-H bonds. These positions are activated by the adjacent benzene (B151609) ring, making them more susceptible to radical-mediated reactions compared to other C-H bonds. The key challenge lies in promoting this side-chain reactivity while avoiding electrophilic substitution on the electron-rich aromatic ring.

Side-Chain Radical Halogenation Techniques

Side-chain radical halogenation is a cornerstone for the preparation of benzylic bromides. uomustansiriyah.edu.iq This class of reactions proceeds via a free-radical chain mechanism, which involves initiation, propagation, and termination steps. organic-chemistry.orgyoutube.com The initiation step generates a halogen radical, typically through the action of heat or light. youtube.commasterorganicchemistry.com This radical then abstracts a hydrogen atom from a benzylic position, creating a resonance-stabilized benzylic radical. uomustansiriyah.edu.iqscienceinfo.com The stability of this intermediate is a key factor driving the selectivity of the reaction for the side chain. The benzylic radical then reacts with a bromine source to form the desired product and a new bromine radical, which continues the chain reaction. uomustansiriyah.edu.iq

N-Bromosuccinimide (NBS) is a widely used reagent for selective allylic and benzylic brominations, a reaction known as the Wohl-Ziegler reaction. masterorganicchemistry.comscienceinfo.comwikipedia.org The primary advantage of using NBS over molecular bromine (Br₂) is its ability to provide a constant, low concentration of Br₂ in the reaction medium. masterorganicchemistry.com This low concentration is crucial for favoring the radical substitution pathway on the side chain, whereas higher concentrations of Br₂ would promote competing electrophilic addition or substitution reactions on the aromatic ring. scienceinfo.commasterorganicchemistry.com

The reaction is typically carried out by refluxing a solution of the alkylbenzene precursor in a non-polar solvent, such as carbon tetrachloride (CCl₄), with NBS in the presence of a radical initiator. wikipedia.org Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide. uomustansiriyah.edu.iqwikipedia.org The initiator facilitates the formation of the initial bromine radicals needed to start the chain reaction. The function of NBS is to react with the hydrogen bromide (HBr) produced during the propagation step to regenerate a steady supply of molecular bromine, which then continues the radical chain process. uomustansiriyah.edu.iq

Table 1: Typical Reaction Parameters for Benzylic Bromination using NBS

| Parameter | Condition | Purpose |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂. |

| Substrate | 1,2-Dimethyl-4,5-difluorobenzene | The starting material to be brominated. |

| Initiator | Benzoyl Peroxide or AIBN | Initiates the free-radical chain reaction. |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert solvent that facilitates the radical process. |

| Energy Input | Heat (Reflux) or Light | Provides energy for homolytic cleavage and initiation. |

This table illustrates typical conditions for a Wohl-Ziegler bromination reaction.

Photobromination is a method that uses light, often from a high-wattage lamp, to initiate the radical halogenation process. prepchem.com The energy from the photons promotes the homolytic cleavage of the bromine-bromine bond in Br₂ molecules, generating two bromine radicals. youtube.comyoutube.com This initiation step kickstarts the radical chain reaction that leads to the substitution of benzylic hydrogens with bromine.

In a typical photobromination protocol for a substrate like 1,2-dimethyl-4,5-difluorobenzene, the starting material is dissolved in an inert solvent like carbon tetrachloride and heated to reflux. prepchem.com Elemental bromine is then added dropwise while the mixture is irradiated with a suitable light source, such as a 500-watt photolamp. prepchem.com The rate of bromine addition must be carefully controlled to maintain a low concentration of free bromine, ensuring that it is consumed in the radical reaction as it is added. prepchem.com This control helps to prevent unwanted side reactions, such as electrophilic aromatic bromination.

Table 2: Representative Photobromination Reaction Conditions

| Reagent/Condition | Specification | Role in Reaction |

| Substrate | 1,2-Dimethyl-4,5-difluorobenzene | Reactant |

| Brominating Agent | Elemental Bromine (Br₂) | Source of bromine radicals |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert medium |

| Initiation | Irradiation (e.g., 500W photolamp) | Generates initial bromine radicals |

| Temperature | Reflux | Maintains reaction rate |

This table outlines a general procedure for the photobromination of a xylene derivative.

Electrophilic Aromatic Substitution for Benzylic Bromination

While the term "electrophilic aromatic substitution" typically refers to reactions where an electrophile replaces an atom on the aromatic ring itself, certain catalytic systems can promote benzylic bromination under conditions that might otherwise favor ring substitution. uomustansiriyah.edu.iqlibretexts.orgpressbooks.pub A critical distinction exists between Lewis acid and Brønsted acid catalysis in bromination reactions. nih.govnih.gov Brønsted acids tend to promote Friedel-Crafts-type electrophilic ring bromination, whereas Lewis acids can effectively catalyze side-chain bromination via a radical pathway. nih.govnih.govresearchgate.net This Lewis acid-catalyzed benzylic bromination represents an advanced strategy that operates under mild conditions. nih.gov

Lewis acids can catalyze benzylic bromination efficiently, even at room temperature. nih.gov Studies have shown that various metal halides can act as catalysts, with Zirconium(IV) chloride (ZrCl₄) demonstrating particularly high catalytic activity for this transformation. nih.govnih.govresearchgate.net The reaction is often performed using a stable, solid brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) instead of elemental bromine. nih.govnih.gov

The mechanism of Lewis acid-catalyzed benzylic bromination is understood to proceed through a radical generation pathway. nih.govnih.govresearchgate.net Evidence for this includes the observation that the reaction is accelerated by light and does not proceed in the dark, which is characteristic of radical processes. nih.gov The Lewis acid is thought to assist in generating the benzyl radical from the brominating agent, thereby promoting the Wohl-Ziegler type reaction under milder conditions than traditional thermal or photochemical initiation. nih.gov

Table 3: Comparison of Lewis Acid Catalysts for Benzylic Bromination

| Lewis Acid Catalyst | Brominating Agent | Outcome |

| Zirconium(IV) chloride (ZrCl₄) | DBDMH | High catalytic activity for benzylic bromination. nih.govnih.gov |

| Other Metal Halides | DBDMH | Can also catalyze benzylic bromination selectively. nih.gov |

| Brønsted Acids (e.g., H₂SO₄) | DBDMH | Promotes aromatic ring bromination. nih.govnih.gov |

This table compares the catalytic effects of Lewis and Brønsted acids in bromination reactions.

Control over the stoichiometry of the brominating agent is fundamental to achieving the desired product, this compound, with high yield and purity. The starting material, 1,2-dimethyl-4,5-difluorobenzene, has two methyl groups, both of which contain reactive benzylic hydrogens. To achieve the target di-substituted product, a sufficient amount of the brominating agent must be used.

Theoretically, two molar equivalents of a bromine source (like NBS or Br₂) are required to replace one hydrogen on each of the two methyl groups. However, in practice, a slight excess of the brominating agent may be used to ensure the reaction goes to completion. Insufficient brominating agent (e.g., one equivalent) will lead to a mixture of products, with the mono-brominated compound, 1-(bromomethyl)-2-methyl-4,5-difluorobenzene, being a significant component. Conversely, a large excess of the brominating agent could potentially lead to over-bromination, forming species such as 1,2-bis(dibromomethyl)-4,5-difluorobenzene, although this is generally less common under controlled radical conditions. Therefore, careful control of the molar ratio between the substrate and the brominating agent is a critical parameter for the successful synthesis of the target compound.

Table 4: Stoichiometry Effects on the Bromination of 1,2-Dimethyl-4,5-difluorobenzene

| Molar Equivalents of Brominating Agent (e.g., NBS) | Expected Major Product |

| ~1.0 | 1-(Bromomethyl)-2-methyl-4,5-difluorobenzene |

| ~2.0 | This compound |

| >2.0 | Potential for over-brominated products |

This table illustrates the relationship between the stoichiometry of the brominating agent and the resulting product distribution.

Electrochemical Synthesis Approaches for Bis(bromomethyl) Arene Derivatives

Electrochemical methods offer a promising alternative to conventional chemical synthesis for bis(bromomethyl) arene derivatives, providing advantages in terms of safety, selectivity, and environmental impact. One notable approach involves the electrochemical bromination of alkyl aromatic compounds through two-phase electrolysis. This method has been successfully applied to the synthesis of various bis(bromomethyl) arenes and can be adapted for the preparation of this compound from 4,5-difluoro-o-xylene.

The process is typically carried out in a single-compartment electrochemical cell. The organic phase consists of the starting material, such as a substituted xylene, dissolved in a suitable organic solvent like chloroform. The aqueous phase contains a high concentration of a bromide salt, commonly sodium bromide (40–50%), along with a catalytic amount of hydrobromic acid (HBr) cecri.res.in. Platinum is often employed as the anode material cecri.res.in. The electrolysis is conducted galvanostatically at a specific current density. The brominating species are generated electrochemically in the aqueous phase and then react with the substrate at the interface of the two phases. This technique allows for the controlled generation of bromine, minimizing the hazards associated with handling gaseous bromine. High yields, often between 70% and 90%, of bis(bromomethyl) arenes can be achieved, with the extent of bromination being dependent on the total charge passed cecri.res.in.

Another electrochemical approach involves emulsion electrolysis, which is a variation of the two-phase system where vigorous stirring creates an emulsion of the organic and aqueous phases. This method has been demonstrated in the side-chain bromination of 4-nitrotoluene, where a two-compartment electrochemical cell fitted with graphite or platinum electrodes was used iosrjournals.org. The maximum conversion of the starting material was reported to be above 95%, with a selectivity of over 95% iosrjournals.org. This approach highlights the potential for high efficiency and selectivity in electrochemical benzylic bromination.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The efficiency and selectivity of the electrochemical synthesis of bis(bromomethyl) arenes are highly dependent on several key reaction parameters. Careful optimization of these conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts.

The choice of solvent and the composition of the reaction medium play a critical role in determining the outcome of the electrochemical bromination. In two-phase electrolysis, the organic solvent must be immiscible with the aqueous electrolyte and capable of dissolving the starting material. Dichloromethane (B109758) and chloroform are commonly used for this purpose cecri.res.incecri.res.in. The use of a two-phase system is advantageous as it can lead to higher selectivity compared to a homogeneous system. In a homogeneous system, the substrate can be directly oxidized at the electrode surface, leading to a mixture of nuclear and side-chain brominated products cecri.res.in.

The polarity of the solvent can also influence the reaction pathway. For instance, in the electrochemical bromination of 4-nitrotoluene, acetonitrile (B52724) was found to be a more effective solvent than dichloromethane or 1-butanol, leading to higher yields of the desired benzyl bromide product iosrjournals.org. This suggests that a more polar organic solvent can enhance the efficiency of the side-chain bromination.

Table 1: Effect of Solvent on the Yield of 4-Nitrobenzyl Bromide in Electrochemical Bromination

| Solvent | Current Density (A/dm²) | Yield (%) |

| Acetonitrile | 3 | 76 |

| Acetonitrile | 5 | 84 |

| Acetonitrile | 7 | 63 |

| Dichloromethane | 3 | 65 |

| Dichloromethane | 5 | 79 |

| Dichloromethane | 7 | 57 |

| 1-Butanol | 3 | 55 |

| 1-Butanol | 5 | 62 |

| 1-Butanol | 7 | 43 |

Data sourced from a study on the electrochemical bromination of 4-nitrotoluene using graphite electrodes iosrjournals.org.

Temperature is a critical parameter that can significantly affect the product distribution in benzylic bromination reactions. In the electrochemical synthesis of bis(bromomethyl) arenes, maintaining an optimal temperature is essential to prevent the formation of over-brominated products. For instance, in the two-phase electrolysis for the preparation of bis(dibromomethyl) arenes, it was observed that conducting the reaction at 15°C throughout the experiment led to the formation of undesired α,α,α-tribromomethyl arenes in significant amounts (30–40%) cecri.res.in. To circumvent this, a temperature reduction to 5°C after passing 75% of the required charge was implemented to control the reactive species and avoid over-bromination cecri.res.in.

In the electrochemical bromination of toluene, the reaction temperature was found to be a crucial factor, with the yield of benzyl bromide varying at different temperatures cecri.res.in. Higher temperatures can lead to the decomposition of the reactive brominating species, Br₂O, resulting in non-selective products cecri.res.in.

Table 2: Effect of Temperature on the Yield of Benzyl Bromide in Electrochemical Bromination of Toluene

| Temperature (°C) | Current Passed (Ah) | Cell Voltage (V) | Current Efficiency (%) | Yield (%) |

| 20 | 19 | 17.7 | 94 | 48 |

| 40 | 19 | 12.0 | 63 | 36 |

| 60 | 19 | 10.7 | 56 | 30 |

Data sourced from a study on the regioselective bromination of toluene cecri.res.in.

In the context of electrochemical synthesis, "catalyst loading" can refer to the concentration of species that facilitate the reaction, such as HBr in the aqueous phase, and "reaction time" is related to the duration of electrolysis, which is often controlled by the total charge passed. The concentration of the electrolyte, such as sodium bromide, also plays a significant role. In the electrochemical bromination of toluene, the concentration of the NaBr electrolyte was varied, with a 60% solution found to be optimal for the smooth progress of the bromination cecri.res.in.

The current density, which is the amount of current per unit area of the electrode, directly influences the rate of the electrochemical reaction. In the electrochemical bromination of 4-nitrotoluene, the yield of the product was found to be dependent on the current density, with an optimal current density leading to the highest yield iosrjournals.org. Similarly, for the electrochemical bromination of toluene, the yield of benzyl bromide increased with an increase in current density up to 50 mA/cm², after which no further improvement was observed cecri.res.in. The choice of electrode material also impacts the reaction efficiency, with platinum electrodes generally showing higher yields compared to graphite electrodes in the bromination of 4-nitrotoluene iosrjournals.org.

Table 3: Effect of Current Density on the Yield of Benzyl Bromide in Electrochemical Bromination of Toluene

| Current Density (mA/cm²) | Current Passed (Ah) | Cell Voltage (V) | Current Efficiency (%) | Yield (%) |

| 10 | 19 | 6.2 | 33 | 18 |

| 30 | 19 | 10.5 | 55 | 30 |

| 50 | 19 | 17.7 | 94 | 48 |

| 80 | 19 | 28.0 | 45 | 25 |

Data sourced from a study on the regioselective bromination of toluene cecri.res.in.

Chemical Reactivity and Transformation Pathways of 1,2 Bis Bromomethyl 4,5 Difluorobenzene

Nucleophilic Substitution Reactions at Benzylic Positions

The two bromomethyl groups attached to the difluorobenzene ring are the primary sites of reactivity. These benzylic positions are susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. These reactions typically proceed via SN1 or SN2 mechanisms.

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, proceeding primarily through two distinct mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). libretexts.org The pathway taken depends on factors such as the structure of the electrophile, the nature of the nucleophile, the leaving group, and the solvent.

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orglibretexts.org This "backside attack" results in an inversion of stereochemical configuration at the carbon center. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. libretexts.orgmasterorganicchemistry.com

The SN1 reaction , in contrast, is a multi-step process. leah4sci.com It begins with the slow, rate-determining step where the leaving group departs to form a carbocation intermediate. masterorganicchemistry.comyoutube.com This planar carbocation is then rapidly attacked by the nucleophile from either face, leading to a mixture of stereoisomers (racemization). youtube.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

For 1,2-bis(bromomethyl)-4,5-difluorobenzene, the primary benzylic nature of the C-Br bonds would typically favor an SN2 pathway. However, the benzylic position can also stabilize a carbocation intermediate, making an SN1 pathway plausible under certain conditions, such as with weak nucleophiles or in polar protic solvents. masterorganicchemistry.comleah4sci.com Some reactions involving secondary substrates can even proceed through a borderline mechanism that has characteristics of both SN1 and SN2 pathways. nih.gov

Table 1: Comparison of SN1 and SN2 Reaction Pathways

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Stepwise (two or more steps) leah4sci.com | Concerted (one step) libretexts.orglibretexts.org |

| Rate Law | Rate = k[Substrate] (Unimolecular) masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] (Bimolecular) libretexts.orgmasterorganicchemistry.com |

| Intermediate | Carbocation masterorganicchemistry.comyoutube.com | None (Transition state only) libretexts.org |

| Nucleophile | Weak nucleophiles are effective leah4sci.comyoutube.com | Requires a strong nucleophile leah4sci.com |

| Stereochemistry | Racemization (attack from both sides) youtube.com | Inversion of configuration (backside attack) libretexts.org |

| Substrate Preference | Tertiary > Secondary > Primary masterorganicchemistry.com | Primary > Secondary > Tertiary masterorganicchemistry.com |

The electrophilic benzylic carbons of this compound readily react with a variety of nucleophiles.

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding secondary or tertiary amines. These reactions are crucial for building more complex molecules, including heterocyclic structures.

Alcohols: Alcohols can act as nucleophiles, particularly in their deprotonated alkoxide form, to yield ether derivatives. Solvolysis reactions, where the alcohol also serves as the solvent, can occur, often following an SN1 pathway. libretexts.org

Thiols: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react efficiently to form thioethers. nih.gov In competitive studies, thiols are sometimes found to be less reactive than alcohols but can exhibit higher selectivity in certain catalyzed reactions. nih.govrsc.org

The general reactivity of organic isocyanates with these nucleophiles has been studied, highlighting the high reactivity of amines, alcohols, and thiols towards electrophilic centers. researchgate.net

Aromatic Functionalization and Cross-Coupling Reactions

While the primary reactivity lies at the bromomethyl groups, the aromatic ring itself can be functionalized, often through palladium-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nobelprize.org

Palladium-catalyzed cross-coupling reactions enable the formation of C-C bonds by coupling an organohalide with an organometallic reagent. nobelprize.org The Suzuki-Miyaura coupling , a prominent example, typically involves the reaction of an aryl or vinyl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.org

The catalytic cycle for the Suzuki coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that often requires activation by a base. organic-chemistry.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. youtube.com

While the C(sp²)-Br bonds of an aryl bromide are common substrates, the benzylic C(sp³)-Br bonds in this compound can also participate in certain Suzuki-type couplings. researchgate.netresearchgate.net Furthermore, related fluorinated aryl bromides are known to be effective partners in Suzuki couplings for synthesizing fluorinated biphenyl (B1667301) derivatives. mdpi.comnih.gov

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | Pd(0) catalyst reacts with the organohalide (R-X) to form an organopalladium(II) complex (R-Pd-X). youtube.com |

| Transmetalation | The organic group (R') from the activated organoboron compound (e.g., R'-B(OH)₂) replaces the halide on the palladium complex. organic-chemistry.orgyoutube.com |

| Reductive Elimination | The two organic groups (R and R') are eliminated from the palladium center to form the new C-C bond (R-R'), regenerating the Pd(0) catalyst. youtube.com |

Other palladium-catalyzed reactions like the Heck reaction, which couples organohalides with alkenes, are also relevant for functionalizing similar fluorinated substrates. beilstein-journals.org

The two fluorine atoms on the benzene (B151609) ring significantly influence the molecule's reactivity. Fluorine is the most electronegative element, and its presence has strong electron-withdrawing effects. researchgate.net

This electron-withdrawing nature increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions, although the benzylic substitution remains the more facile pathway. The fluorine atoms can also impact the acidity of nearby protons and the binding properties of the molecule, a concept sometimes referred to as 'polar hydrophobicity'. nih.gov In some cases, the introduction of fluorine can alter the pharmacokinetic properties of drug-like molecules, for instance by enhancing oral absorption. nih.gov Furthermore, the presence of fluorine can influence the reactivity at other positions in the molecule. beilstein-journals.org

Cyclization and Ring-Closure Reactions

The presence of two reactive bromomethyl groups in a 1,2-relationship on the benzene ring makes this compound an excellent precursor for constructing fused ring systems. The reaction with a dinucleophile can lead to the formation of a new heterocyclic or carbocyclic ring fused to the difluorobenzene core.

For example, reaction with a primary amine (R-NH₂) can lead to the formation of a substituted isoindoline (B1297411). This strategy is valuable for preparing complex heterocyclic compounds. ibch.ruresearchgate.net Similarly, reactions with other bidentate nucleophiles can be used to synthesize a variety of fused heterocycles, which are important scaffolds in medicinal chemistry and materials science. beilstein-journals.orglongdom.orgmdpi.comlongdom.org For example, visible-light-promoted radical cyclization is a modern method for creating polycyclic imidazoles and other heterocyclic systems. beilstein-journals.orgthieme-connect.de

Formation of Macrocyclic Structures (e.g., Crown Ethers, Cryptands)

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of macrocyclic compounds. The two benzylic bromide groups can undergo nucleophilic substitution reactions with a variety of dinucleophiles to form large rings. A prominent example of this is the synthesis of fluorinated benzo-crown ethers.

The general synthetic strategy for forming these crown ethers is the Williamson ether synthesis. rsc.org In this reaction, this compound is reacted with a polyethylene (B3416737) glycol in the presence of a strong base, such as potassium tert-butoxide or potassium hydride. The base deprotonates the terminal hydroxyl groups of the glycol, forming a dialkoxide which then acts as a nucleophile, displacing the bromide ions in a double SN2 reaction to close the ring. The reaction is often facilitated by a "template effect," where a cation of appropriate size (e.g., K⁺) coordinates with the oxygen atoms of the polyethylene glycol chain, holding the reactive ends in proximity to the electrophilic benzylic carbons and promoting cyclization. wikipedia.org

This methodology is analogous to the synthesis of other substituted benzo-crown ethers, such as those derived from 1,2-bis(bromomethyl)-4,5-dimethoxybenzene (B104289). researchgate.net The incorporation of the 4,5-difluorobenzene unit into the macrocycle is expected to alter its electronic properties, cation-binding selectivity, and lipophilicity compared to non-fluorinated analogues.

Table 1: Representative Reaction for Crown Ether Synthesis

| Reactants | Reagents & Conditions | Product Type |

| This compound + Polyethylene glycol | Base (e.g., K₂CO₃, Cs₂CO₃, NaH, KOt-Bu), Solvent (e.g., THF, DMF, Acetonitrile) | Fluorinated Benzo-crown Ether |

Synthesis of Diverse Heterocyclic Frameworks

The ortho-disposed bromomethyl groups of this compound serve as a key structural motif for the construction of fused heterocyclic systems through cyclocondensation reactions. A significant application is in the synthesis of isoindoline derivatives.

The reaction with a primary amine is a straightforward method to construct the isoindoline core. In this process, the nitrogen atom of the primary amine acts as a dinucleophile, sequentially displacing the two bromide atoms of this compound to form a five-membered heterocyclic ring. This reaction leads to the formation of N-substituted 5,6-difluoroisoindolines. This synthetic route is well-established for analogous, non-fluorinated or differently substituted starting materials like 1,2-bis(bromomethyl)-4,5-dimethoxybenzene and 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene. researchgate.netuantwerpen.be The choice of the primary amine allows for the introduction of a wide variety of substituents on the nitrogen atom, enabling the synthesis of a library of functionally diverse isoindoline compounds.

Table 2: Synthesis of N-Substituted 5,6-Difluoroisoindolines

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH₂) | N-Alkyl/Aryl-5,6-difluoroisoindoline |

Reductive and Oxidative Transformations of Bromomethyl Groups

The bromomethyl groups of this compound can undergo both reduction and oxidation, providing pathways to other important difluorinated aromatic compounds.

Reductive Transformations: The bromomethyl groups can be reduced to methyl groups. This transformation can be achieved through catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). msu.edu This reaction effectively replaces the bromine atoms with hydrogen atoms, yielding 1,2-dimethyl-4,5-difluorobenzene. This reduction is a common method for removing benzylic halides. libretexts.org

Oxidative Transformations: The benzylic position of the bromomethyl groups is susceptible to oxidation. masterorganicchemistry.com Treatment with strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize both bromomethyl groups to carboxylic acids. libretexts.orglibretexts.org This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. The final product of this exhaustive oxidation is 4,5-difluorophthalic acid, an important difluorinated dicarboxylic acid used in the synthesis of polymers and other specialty chemicals.

Table 3: Summary of Reductive and Oxidative Transformations

| Transformation | Reagents & Conditions | Product |

| Reduction | H₂, Pd/C | 1,2-Dimethyl-4,5-difluorobenzene |

| Oxidation | KMnO₄, H₃O⁺, heat | 4,5-Difluorophthalic acid |

Applications of 1,2 Bis Bromomethyl 4,5 Difluorobenzene As a Versatile Synthetic Building Block

Intermediate in the Preparation of Specialized Chemical Entities

Synthesis of Chiral Ligands and Organometallic Complexes

The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer compounds, which is of paramount importance in modern chemistry, particularly for pharmaceuticals. The C₂-symmetric design is a common and effective strategy in creating these ligands.

While 1,2-bis(bromomethyl)-4,5-difluorobenzene possesses the foundational structure for building C₂-symmetric ligands, specific examples of its direct application in the synthesis of chiral ligands for organometallic complexes are not extensively documented in peer-reviewed literature. However, the reactivity of its structural analog, 1,2-bis(bromomethyl)-4,5-dimethoxybenzene (B104289) , has been demonstrated in the preparation of isoindoline (B1297411) compounds and crown ether derivatives. researchgate.netrsc.org These syntheses proceed by nucleophilic substitution of the bromide ions by amines or other nucleophiles to form new heterocyclic structures.

This suggests a potential pathway for this compound to react with chiral amines or other chiral nucleophiles to form novel, fluorinated chiral ligands. The fluorine atoms on the benzene (B151609) ring would influence the electronic properties of the resulting ligand and, consequently, the catalytic activity and enantioselectivity of its metal complexes. Fluorinated benzenes are noted for their use in organometallic chemistry, often serving as weakly coordinating solvents or as ligands themselves, with their binding strength and reactivity influenced by the degree and pattern of fluorination. uh.edu

Precursors for Aromatic Dialdehydes

Aromatic dialdehydes are valuable precursors for a wide range of complex molecules, including macrocycles, polymers, and heterocyclic compounds like phthalocyanines. The conversion of benzylic halides, such as the bromomethyl groups in this compound, into aldehydes is a fundamental transformation in organic synthesis.

This transformation can be achieved through various methods, including:

The Sommelet Reaction: Reaction with hexamethylenetetramine followed by hydrolysis.

The Hass-Bender Oxidation: Reaction with the sodium salt of 2-nitropropane.

Oxidation with Dimethyl Sulfoxide (DMSO): Often referred to as the Kornblum oxidation.

Through such methods, this compound can be converted into 4,5-difluorophthalaldehyde . This resulting dialdehyde (B1249045) is a key building block for more complex fluorinated molecules. For instance, it can undergo condensation reactions with various nucleophiles. One notable application of related phthalaldehydes is the synthesis of phthalonitriles, which are direct precursors to phthalocyanines. The synthesis of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile , for example, starts from a substituted phthalonitrile (B49051) derivative, highlighting the importance of this class of compounds. researchgate.net

| Starting Material | Potential Reaction Type | Product |

| This compound | Oxidation | 4,5-Difluorophthalaldehyde |

This table represents a potential, standard synthetic transformation. Specific research findings detailing this exact conversion for this compound are not broadly available.

Contributions to Pharmaceutical and Agrochemical Research

The introduction of fluorine atoms into active molecules is a common strategy in medicinal and agrochemical chemistry to enhance their efficacy. Fluorine can improve metabolic stability, increase binding affinity, and alter bioavailability. Consequently, fluorinated building blocks are in high demand.

Compounds like 1,2-dibromo-4,5-difluorobenzene (B1294824) are recognized as versatile intermediates for synthesizing complex molecules used in pharmaceuticals and agrochemicals. researchgate.net The unique properties conferred by halogen substituents are crucial for the efficacy and selectivity of these chemical agents.

This compound, with its reactive bromomethyl groups and difluorinated ring, is a prime candidate for a building block in these areas. It is commercially available and often listed by chemical suppliers for research and development in the pharmaceutical sector. google.com The compound can be used to introduce the 1,2-disubstituted-4,5-difluorobenzene moiety into a larger molecule, a structural motif that could be part of a novel therapeutic agent or pesticide. For instance, the related compound 1-bromo-3,5-difluorobenzene is known as an intermediate in the preparation of pharmaceuticals. While the potential is clear, specific, publicly documented examples of this compound being a key intermediate in the synthesis of a marketed pharmaceutical or agrochemical are not readily found in the scientific literature.

Mechanistic Insights and Theoretical Studies of 1,2 Bis Bromomethyl 4,5 Difluorobenzene Reactions

Elucidation of Reaction Pathways through Kinetic and Spectroscopic Analyses

While specific kinetic and spectroscopic studies detailing the reaction pathways of 1,2-bis(bromomethyl)-4,5-difluorobenzene are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from its structural analogues. The two bromomethyl groups are highly reactive sites, susceptible to nucleophilic substitution reactions. The fluorine atoms on the benzene (B151609) ring act as electron-withdrawing groups, which can influence the reactivity of the benzylic carbons.

Spectroscopic techniques are invaluable in monitoring such reactions. For instance, ¹H NMR spectroscopy can be used to track the disappearance of the signal corresponding to the -CH₂Br protons (typically around 4.6 ppm) and the appearance of new signals corresponding to the product. Similarly, ¹³C NMR, FT-IR, and mass spectrometry are essential tools for characterizing the intermediates and final products of reactions involving this compound.

For the related compound, 1,2-bis(bromomethyl)-4,5-dimethoxybenzene (B104289), ¹H NMR data has been reported (400 MHz, CDCl₃, 295 K): δ 6.84 (2H, s), 4.63 (4H, s), 3.90 (6H, s) researchgate.net. This provides a reference point for the expected chemical shifts in the subject compound, with the understanding that the electronic effects of the difluoro- substitution will induce shifts in the proton signals.

Computational Chemistry Approaches

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound at an electronic level.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of molecular structures, energies, and properties with a good balance of accuracy and computational cost. For this compound, DFT calculations can be employed to model its reactions, such as nucleophilic substitutions at the benzylic carbons.

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules over time, MD can offer insights into reaction dynamics, conformational changes, and the role of the solvent in a chemical process.

For a molecule like this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation of the bromomethyl groups. In the context of a reaction, MD simulations can help to understand how the reactant molecules approach each other and how the surrounding solvent molecules influence the reaction pathway.

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations can provide a wealth of information about the electronic structure of this compound, which is key to understanding its reactivity. Descriptors such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can reveal the most likely sites for electrophilic and nucleophilic attack.

The fluorine atoms are expected to have a significant impact on the electronic properties of the benzene ring, withdrawing electron density and influencing the electrophilicity of the aromatic system. The bromomethyl groups, with their polar C-Br bonds, are the primary sites for nucleophilic attack.

Investigation of Intramolecular and Intermolecular Interactions (e.g., Halogen Bonding, Br…Br Contacts)

Non-covalent interactions play a critical role in the solid-state structure and properties of molecular crystals. For halogenated compounds like this compound, halogen bonding is a particularly important interaction.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the case of this compound, the bromine atoms can participate in halogen bonds with other bromine atoms (Br…Br contacts) or with the fluorine atoms of neighboring molecules.

A study of the related compounds 1,2-dibromo-4,5-dimethoxybenzene (B1585919) and 1,2-diiodo-4,5-dimethoxybenzene (B11539) revealed the significance of halogen bonding in their crystal packing. nih.gov In the dibromo derivative, the crystal structure is characterized by C-Br…Br-C interactions. nih.gov This suggests that similar Br…Br contacts could be a defining feature in the crystal structure of this compound.

The crystal structure of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene is stabilized by intermolecular C-H…O hydrogen bonds nih.gov. While this compound lacks the ether oxygen atoms, the principle of intermolecular interactions driving crystal packing remains. In this case, weak C-H…F and C-H…Br hydrogen bonds, in addition to halogen bonds, are likely to be significant.

Analytical and Spectroscopic Characterization Methodologies for 1,2 Bis Bromomethyl 4,5 Difluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govrsc.orgresearchgate.netbas.bg

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,2-Bis(bromomethyl)-4,5-difluorobenzene. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁹F, detailed information about the chemical environment of atoms within the molecule can be obtained.

Proton (¹H) NMR for Benzylic and Aromatic Proton Environments.researchgate.netbas.bg

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the benzylic and aromatic protons. The benzylic protons of the two bromomethyl (-CH₂Br) groups would appear as a singlet due to their chemical equivalence. Based on data from analogous compounds like 1,2-bis(bromomethyl)benzene (B41939), this singlet is anticipated in the region of δ 4.6-4.7 ppm. chemicalbook.com The two aromatic protons are also chemically equivalent and would present as a single resonance. The position of this signal will be influenced by the two fluorine atoms and the two bromomethyl groups. For comparison, the aromatic protons in 1,2-dibromo-4,5-difluorobenzene (B1294824) appear as a triplet at δ 7.42 ppm. chemicalbook.com Therefore, a similar chemical shift is expected for the aromatic protons of this compound, likely appearing as a triplet due to coupling with the adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Benzylic (-CH₂Br) | ~4.6 | Singlet (s) | Based on data for 1,2-bis(bromomethyl)benzene. chemicalbook.com |

| Aromatic (Ar-H) | ~7.4 | Triplet (t) | Predicted based on data for 1,2-dibromo-4,5-difluorobenzene and considering coupling to ¹⁹F. chemicalbook.com |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis.researchgate.netbas.bg

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. Due to the molecule's symmetry, three distinct signals are expected in the ¹³C NMR spectrum. The carbon atoms of the two equivalent bromomethyl groups would give rise to one signal. For 1,2-bis(bromomethyl)benzene, this signal appears at approximately 30.1 ppm. umich.edu The two aromatic carbons bonded to the bromomethyl groups would show another signal, and the two fluorine-bearing aromatic carbons would exhibit a third signal. The chemical shifts of the aromatic carbons are significantly influenced by the fluorine substituents, generally appearing in the range of 115-150 ppm with characteristic C-F coupling constants. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Benzylic (-CH₂Br) | ~30 | Based on data for 1,2-bis(bromomethyl)benzene. umich.edu |

| Aromatic (C-CH₂Br) | ~130-135 | Predicted based on related structures. |

| Aromatic (C-F) | ~145-150 (d, ¹JCF ≈ 240-250 Hz) | Predicted based on general values for fluorinated benzenes. |

Fluorine-19 (¹⁹F) NMR for Elucidating Fluorine Environments and Interactions.nih.govresearchgate.net

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the fluorine atoms in this compound. Since the two fluorine atoms are chemically equivalent, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. The signal will likely be a multiplet due to coupling with the adjacent aromatic protons. For derivatives of fluorinated compounds, the fluorine signals can be influenced by the nature of the substituents on the aromatic ring. nih.gov For instance, in other fluorinated aromatic compounds, the ¹⁹F chemical shifts can vary significantly, but for a 1,2-difluoro substitution pattern, the chemical shift is expected in a characteristic range.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic (Ar-F) | ~ -130 to -140 | Triplet (t) | Predicted based on typical values for ortho-difluorobenzene derivatives and coupling to aromatic protons. |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis.researchgate.net

Mass spectrometry is a powerful technique to confirm the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The theoretical exact mass of C₈H₆Br₂F₂ is 299.88 g/mol . uni.lu HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) corresponding to this mass with high precision. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two bromine atoms, with the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks appearing in an approximate ratio of 1:2:1. Fragmentation in the mass spectrometer would likely involve the loss of bromine atoms and bromomethyl groups.

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Predicted Exact Mass (m/z) |

| [M]⁺ | C₈H₆Br₂F₂ | 299.8804 |

| [M-Br]⁺ | C₈H₆BrF₂ | 220.9719 |

| [M-CH₂Br]⁺ | C₇H₄BrF₂ | 204.9563 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring.researchgate.net

Chromatographic methods are essential for the purification of this compound and for monitoring the progress of reactions in which it is a reactant or product. Column chromatography using silica (B1680970) gel is a common method for the purification of similar brominated and fluorinated aromatic compounds. A typical eluent system would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as dichloromethane (B109758) or ethyl acetate. umich.edu The polarity of the eluent mixture can be adjusted to achieve optimal separation of the desired product from any impurities or starting materials. Thin-layer chromatography (TLC) on silica gel plates is used to quickly assess the purity of fractions collected during column chromatography and to determine the appropriate solvent system for the separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. asianpubs.orgsid.ir

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. For benzene (B151609) derivatives, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often effective. researchgate.netntu.edu.sg The inclusion of a small percentage of an acid, such as trifluoroacetic acid, can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups. asianpubs.org

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the aromatic ring exhibits strong absorbance, typically around 254 nm. sid.ir The retention time of the compound is a key identifying characteristic under specific chromatographic conditions. By creating a calibration curve with standards of known concentration, HPLC can also be used for the precise quantification of the compound in a mixture.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Compounds

| Parameter | Condition |

| Column | ODS-C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid in water (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 32°C |

This table presents a general set of starting conditions for the HPLC analysis of benzene derivatives; optimization for this compound would be necessary.

Gas Chromatography (GC) for Volatile Products

For the analysis of volatile derivatives of this compound or potential impurities from its synthesis, Gas Chromatography (GC) is the method of choice. researchgate.net GC separates compounds based on their boiling points and interactions with the stationary phase of the capillary column. nih.govacs.org

A common setup for volatile halogenated aromatic compounds involves a non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) or a similar stationary phase. nih.gov The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert carrier gas, typically helium or nitrogen. The oven temperature can be programmed to ramp up, allowing for the separation of compounds with a range of boiling points.

Detection methods for halogenated compounds are highly sensitive. An Electron Capture Detector (ECD) is particularly effective for detecting electrophilic compounds like those containing bromine and fluorine. For definitive identification, GC is often coupled with Mass Spectrometry (GC-MS), which provides both retention time data and a mass spectrum of the eluting compound, allowing for structural elucidation and confirmation. oup.com Headspace GC, where the vapor above a sample is injected, is a valuable technique for analyzing trace volatile compounds in a solid or liquid matrix. nih.govoup.com

Table 2: Representative GC Conditions for Volatile Halogenated Hydrocarbons

| Parameter | Condition |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 300°C |

This table provides typical parameters for the GC analysis of volatile halogenated compounds, which would be adapted for specific derivatives of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is an indispensable tool for the identification of functional groups within a molecule. openstax.org These techniques probe the vibrational modes of chemical bonds, providing a unique "fingerprint" for a compound. pressbooks.pub

For this compound, the FT-IR and Raman spectra would be expected to show characteristic absorptions for the substituted benzene ring and the bromomethyl groups.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed around 3030-3100 cm⁻¹. openstax.orglibretexts.org

Aromatic C=C stretching: A series of peaks in the 1450-1600 cm⁻¹ region. openstax.orgpressbooks.pub

C-H bending (out-of-plane): Strong absorptions in the 690-900 cm⁻¹ range, with the exact position being diagnostic of the substitution pattern of the aromatic ring. libretexts.orgthieme-connect.de For a 1,2,4,5-tetrasubstituted benzene, specific patterns in this region would be anticipated.

C-Br stretching: Generally found in the lower frequency region of the mid-IR spectrum, typically between 500 and 700 cm⁻¹.

C-F stretching: Strong absorptions are expected in the 1000-1400 cm⁻¹ range.

While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy relies on the inelastic scattering of monochromatic light. The two techniques are complementary, as some vibrational modes that are weak in FT-IR may be strong in Raman, and vice versa.

Table 3: Predicted IR Absorption Ranges for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-H Out-of-Plane Bend | 800 - 900 | Strong |

| C-Br Stretch | 500 - 700 | Medium to Strong |

These are predicted ranges based on characteristic absorptions of similar functional groups in other molecules.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives and Polymorphs

For derivatives of this compound that can be obtained as single crystals, X-ray diffraction analysis can confirm the substitution pattern on the benzene ring and reveal the stereochemistry of the molecule. The resulting electron density map clearly shows the positions of the heavy bromine atoms and the fluorine substituents, confirming their locations relative to the bromomethyl groups. docbrown.info

Furthermore, X-ray crystallography is essential for studying polymorphism, the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and their characterization is crucial. The study of halogenated benzene derivatives by X-ray crystallography has also been instrumental in understanding intermolecular interactions such as halogen bonding, where a halogen atom acts as an electrophilic species. manchester.ac.uk

Table 4: Example Crystallographic Data for a Halogenated Benzene Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁/c |

| a (Å) | 8.125 |

| b (Å) | 14.689 |

| c (Å) | 20.353 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2429 |

| Z | 8 |

This table provides example data for a related compound, 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene (B104289), to illustrate the type of information obtained from an X-ray crystallographic study. thieme-connect.de

Structure Reactivity Relationships in Fluorinated Bis Bromomethyl Arenes: a Comparative Analysis

Influence of Vicinal Fluorine Substituents on Benzylic Bromide Reactivity

The reactivity of benzylic bromides is largely dictated by the stability of the carbocation intermediate formed during nucleophilic substitution reactions (SN1 pathway) or the electrophilicity of the benzylic carbon (SN2 pathway). The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring in 1,2-bis(bromomethyl)-4,5-difluorobenzene has a significant impact.

Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring. This effect reduces the electron density at the benzylic carbons, making them more electrophilic. Consequently, this enhances the susceptibility of the compound to nucleophilic attack in SN2 reactions. However, the same inductive effect destabilizes the formation of a positive charge on the benzylic carbon, which would slow down reactions proceeding through an SN1 mechanism.

Research on related compounds, such as 1-bromo-2-fluoroalkanes, has shown that the bromine atom exhibits relatively low reactivity in nucleophilic and hydrogenolytic reactions due to the presence of the adjacent fluorine atom. cdnsciencepub.com While the system in this compound is benzylic, the strong inductive effect of the two fluorine atoms on the ring is expected to similarly modulate the reactivity of the C-Br bonds.

Table 1: Predicted Influence of Fluorine Substitution on Reactivity

| Reaction Type | Influence of 4,5-Difluoro Substitution | Rationale |

| SN1 Reaction | Decreased Reactivity | Destabilization of the benzylic carbocation intermediate due to the strong inductive electron-withdrawing effect (-I) of fluorine. |

| SN2 Reaction | Increased Reactivity | Increased electrophilicity of the benzylic carbon atom due to the inductive electron-withdrawing effect (-I) of fluorine. |

Comparative Studies with Non-Fluorinated Analogues (e.g., 1,2-Bis(bromomethyl)benzene)

A direct comparison with its non-fluorinated counterpart, 1,2-bis(bromomethyl)benzene (B41939) (also known as o-xylylene dibromide), highlights the unique effects of fluorination. 1,2-Bis(bromomethyl)benzene is a versatile reagent used in the synthesis of various organic compounds, including polymers and macrocycles, due to the reactivity of its two benzylic bromide groups. lookchem.com It readily participates in cyclization reactions to form fused ring systems.

For example, in reactions involving the formation of intermediates with developing positive charge, 1,2-bis(bromomethyl)benzene would be more reactive. Conversely, for reactions where nucleophilic attack on the benzylic carbon is the rate-determining step, this compound might react more readily, assuming steric factors are comparable.

Table 2: Comparative Properties of Fluorinated and Non-Fluorinated Analogues

| Property | This compound | 1,2-Bis(bromomethyl)benzene | Reference |

| Molecular Formula | C8H6Br2F2 | C8H8Br2 | |

| Molecular Weight | 300.94 g/mol | 263.96 g/mol | nist.gov |

| Aromatic Ring | Electron-deficient | Electron-rich | |

| Benzylic Carbon | More electrophilic | Less electrophilic | |

| Reactivity in SN1 | Lower | Higher | |

| Reactivity in SN2 | Higher | Lower |

Stereoelectronic Effects and Regioselectivity in Chemical Transformations

Stereoelectronic effects, which involve the influence of orbital overlap on molecular geometry and reactivity, are crucial in understanding the behavior of fluorinated compounds. wikipedia.org In this compound, the interaction between the C-F and C-Br bonds, as well as adjacent C-H bonds, can dictate the preferred conformation of the bromomethyl groups.

One significant phenomenon is the gauche effect, where a conformation with substituents gauche (at a 60° dihedral angle) to each other is favored over the anti conformation, despite potential steric hindrance. This is often driven by hyperconjugation, a stabilizing interaction involving the delocalization of electrons from a filled bonding orbital (like σC-H) to an adjacent empty antibonding orbital (like σ*C-F). acs.org For this compound, such interactions could influence the rotational barrier of the bromomethyl groups and favor specific conformers in solution.

These conformational preferences can, in turn, affect the regioselectivity of reactions. For instance, in a reaction where only one bromomethyl group reacts initially, the conformation of the remaining group could influence the approach of a second nucleophile, potentially leading to specific stereochemical outcomes in the final product. The stereoelectronic effect requires an antiperiplanar arrangement for optimal orbital overlap, and this geometric constraint can favor certain reaction pathways over others. acs.org

Polymorphism and Its Implications for Chemical Behavior

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can have significant implications for the chemical and physical properties of a compound, including its melting point, solubility, and solid-state reactivity. While specific studies on the polymorphism of this compound are not widely reported, studies on analogous compounds, such as 1,4-dibromo-2,5-bis(bromomethyl)benzene, have revealed the existence of different polymorphic forms. rsc.org

In the case of 1,4-dibromo-2,5-bis(bromomethyl)benzene, two polymorphs were identified with different thermodynamic stabilities. rsc.org One form was found to be more stable at room temperature, while the other became stable at higher temperatures, indicating an enantiotropic relationship. rsc.org The different crystal packing in these polymorphs arises from variations in intermolecular interactions, such as Br···Br contacts. rsc.org

It is plausible that this compound could also exhibit polymorphism. Different crystal forms would likely display variations in intermolecular F···H, Br···Br, or Br···F interactions, leading to different packing arrangements. Such differences could affect its solid-state reactivity, for example, in topochemical polymerization reactions, where the crystal packing dictates the stereochemistry and structure of the resulting polymer. The thermodynamic stability of different polymorphs would also be a critical factor in its purification and formulation processes.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Selective Functionalization

The two bromomethyl groups of 1,2-Bis(bromomethyl)-4,5-difluorobenzene offer reactive sites for a variety of chemical transformations. Future research is increasingly focused on the development of novel catalytic systems to achieve selective functionalization. The goal is to precisely control reactions at one or both bromomethyl positions, which would allow for the synthesis of a wider range of derivatives.

Current research often relies on classical nucleophilic substitution reactions. However, the development of sophisticated catalytic systems, such as those based on transition metals, could enable more complex and previously inaccessible transformations. For instance, palladium-catalyzed cross-coupling reactions, which are workhorses in the synthesis of π-conjugated molecules and polymers, could be further optimized for this specific substrate. The selective mono- or di-functionalization of the bromomethyl groups remains a challenge, and the design of catalysts that can differentiate between these two sites is a key area of investigation.

Exploration of Asymmetric Synthesis and Enantioselective Transformations

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound is an achiral molecule, its reactions can be guided by chiral catalysts to produce enantiomerically enriched products. A significant future direction lies in the exploration of asymmetric synthesis and enantioselective transformations using this compound as a starting material.

For example, the development of chiral phase-transfer catalysts or transition-metal complexes could facilitate enantioselective cyclization reactions. By reacting this compound with prochiral nucleophiles in the presence of a chiral catalyst, it may be possible to construct chiral heterocyclic frameworks, such as isoindolines, with high enantiomeric excess. To date, there is a notable gap in the literature regarding the application of this specific difluorinated building block in asymmetric catalysis, representing a fertile ground for future research endeavors.

Integration into Continuous Flow Chemistry and Sustainable Synthesis Protocols

Modern chemical synthesis is increasingly moving towards more sustainable and efficient manufacturing processes. Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. A key area for future development is the integration of this compound into continuous flow systems.

Advanced Computational Design of Novel Reactivity and Materials

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reactivity, the elucidation of reaction mechanisms, and the rational design of new molecules and materials. For this compound, advanced computational methods can provide valuable insights into its chemical behavior and guide the development of new applications.

Density Functional Theory (DFT) calculations can be employed to model the transition states of its reactions, helping to predict regioselectivity and optimize reaction conditions. Furthermore, computational screening can be used to identify potential new applications for this compound, for example, in the design of novel fluorinated polymers with desirable electronic and thermal properties. One study has already highlighted the use of the related compound, 1,2-Bis(bromomethyl)tetrafluorobenzene, as a precursor for conducting polymers with improved electrical conductivity and thermal stability, underscoring the potential of fluorinated building blocks in materials science.

Expanding Applications in Targeted Synthetic Pathways

This compound has already demonstrated its utility as a key intermediate in the synthesis of biologically active molecules and functional materials. A significant avenue for future research is the expansion of its applications in targeted synthetic pathways.

A notable example is its use in the synthesis of inhibitors of indoleamine-2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO), enzymes that are implicated in cancer and other diseases. In one patented synthesis, this compound is reacted with 1-(4-Chlorophenyl)thiourea to construct a key heterocyclic core of an IDO/TDO inhibitor. lookchem.comgoogle.com This demonstrates the compound's value in constructing complex heterocyclic systems for medicinal chemistry.

Another promising application is in the synthesis of macrocycles and supramolecular structures. The bifunctional nature of this compound makes it an ideal building block for the construction of large, cyclic molecules with defined shapes and cavities. These macrocycles can have applications in host-guest chemistry, sensing, and catalysis. For instance, the reaction of related 1,2-bis(bromomethyl)benzene (B41939) derivatives with biazides has been shown to produce bis(1,2,3-triazole) derivatives, which can serve as precursors to multivalent systems.

The table below summarizes the key applications and the types of compounds that can be synthesized from this compound.

| Application Area | Target Compound Class | Example Reactant |

| Medicinal Chemistry | IDO/TDO Inhibitors | 1-(4-Chlorophenyl)thiourea |

| Materials Science | Fluorinated Polymers | Not specified |

| Supramolecular Chemistry | Macrocycles | Diamines, Dithiols |

| Heterocyclic Synthesis | Isoindolines | Primary amines |

As researchers continue to explore the reactivity of this versatile building block, it is anticipated that its applications in targeted synthesis will continue to grow, leading to the discovery of new drugs, materials, and functional molecular systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.